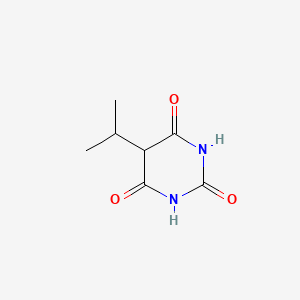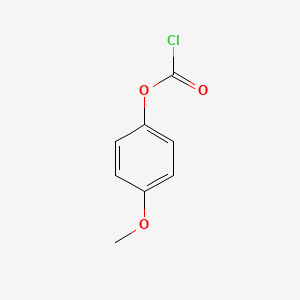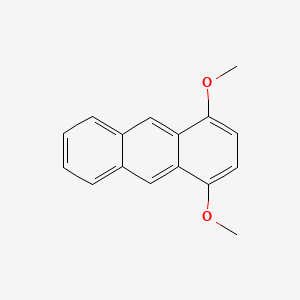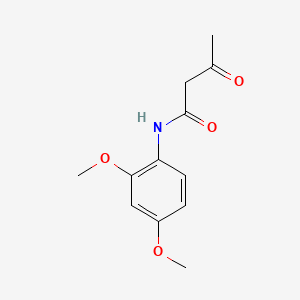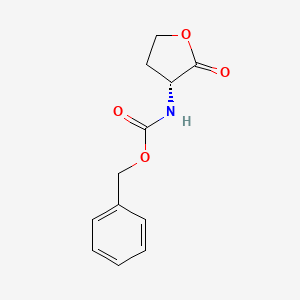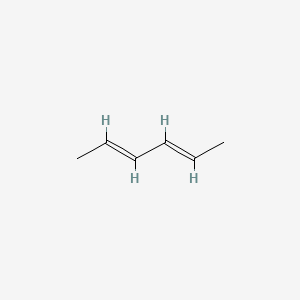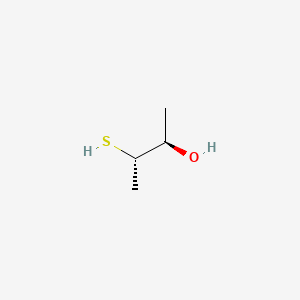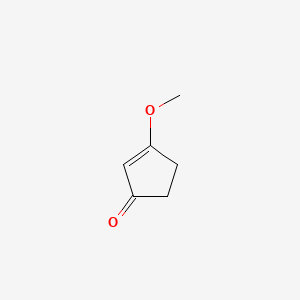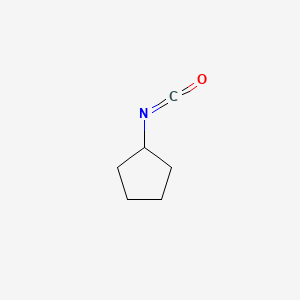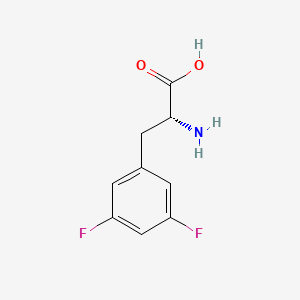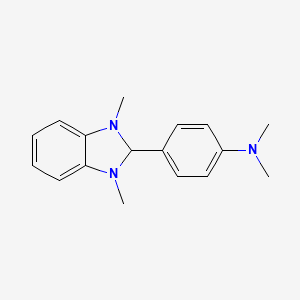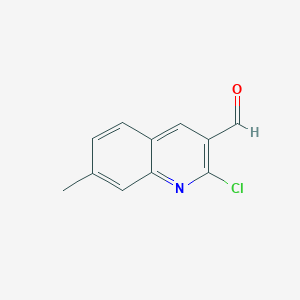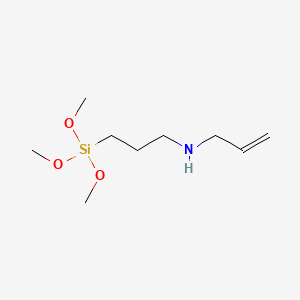
3-(N-Allylamino)propyltrimethoxysilane
Overview
Description
3-(N-Allylamino)propyltrimethoxysilane is an organosilicon compound with the molecular formula C9H21NO3Si and a molecular weight of 219.35 g/mol . It is a silane coupling agent that contains both an amino group and a methoxy group, making it highly reactive and versatile in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(N-Allylamino)propyltrimethoxysilane can be synthesized through the reaction of allylamine with 3-chloropropyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups. The reaction is as follows:
Allylamine+3-Chloropropyltrimethoxysilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and removal of by-products such as hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3-(N-Allylamino)propyltrimethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The allyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Can be facilitated by catalysts such as palladium or platinum.
Major Products Formed
Hydrolysis: Forms silanol groups.
Condensation: Forms siloxane bonds.
Addition Reactions: Forms various addition products depending on the electrophile used.
Scientific Research Applications
3-(N-Allylamino)propyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to improve adhesion between organic and inorganic materials.
Biology: Utilized in the functionalization of nanoparticles for targeted drug delivery.
Medicine: Employed in the development of biocompatible coatings for medical implants.
Industry: Used in the production of adhesives, sealants, and coatings to enhance durability and performance.
Mechanism of Action
The mechanism of action of 3-(N-Allylamino)propyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxy groups can hydrolyze and condense to form siloxane networks. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltrimethoxysilane: Similar structure but lacks the allyl group.
3-Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group instead of an allylamino group.
Uniqueness
3-(N-Allylamino)propyltrimethoxysilane is unique due to its allylamino group, which provides additional reactivity and versatility compared to other silane coupling agents. This makes it particularly useful in applications requiring strong adhesion and compatibility between diverse materials .
Properties
IUPAC Name |
N-prop-2-enyl-3-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMBXTYMSRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067588 | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-46-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propyl]allylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(N-Allylamino)propyltrimethoxysilane promote adhesion between resin and silica-coated titanium?
A1: this compound acts as a coupling agent. It achieves this through its bifunctional nature:
- Silane side (Si-O-CH3 groups): This side hydrolyzes in the presence of water and a catalyst (formic acid in the study []). The resulting silanol groups (Si-OH) can then condense with the hydroxyl groups on the silica-coated titanium surface, forming strong covalent Si-O-Si bonds.
Q2: Did the study find this compound to be an effective adhesion promoter compared to the control?
A: While the study investigated this compound as a potential adhesion promoter, it did not outperform the control (a prehydrolyzed silane coupling agent commonly used in dentistry) in terms of shear bond strength []. The study found that another silane monomer tested, 3-Methacryloxypropyltrimethoxysilane, showed significantly higher bond strength compared to the control, both alone and when blended with a cross-linking silane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



